2,5-Dimethylpyrazine
Overview
Description
Synthesis Analysis
The synthesis of 2,5-Dimethylpyrazine and its derivatives involves several methodologies, including the Sonogashira coupling reaction and modifications of this process to enhance yield and efficiency. For instance, a series of 2,5-di(aryleneethynyl)pyrazine derivatives were synthesized through the reaction of 2,5-dibromo-3,6-dimethylpyrazine with ethynylarenes under standard Sonogashira conditions, resulting in yields of 23–41% (Zhao et al., 2004). Additionally, genetic engineering approaches in Escherichia coli have been utilized to optimize the biosynthetic pathways for high-yield production of 2,5-Dimethylpyrazine, demonstrating the potential for biotechnological synthesis routes (Yang et al., 2021).
Molecular Structure Analysis
The molecular structure of 2,5-Dimethylpyrazine derivatives has been elucidated through various analytical techniques, revealing insights into their geometric and electronic characteristics. For example, the X-ray crystal structure of 2,5-di(phenylethynyl)-3,6-dimethylpyrazine indicated that the phenyl rings are parallel and the pyrazine ring is inclined to their planes, which impacts the electronic properties and photoluminescence behavior of these compounds (Zhao et al., 2004).
Chemical Reactions and Properties
2,5-Dimethylpyrazine undergoes various chemical reactions, including oxidative and reductive processes, which modify its chemical structure and properties. For example, cyclic voltammetric studies of certain derivatives have established their electrochemical behaviors, highlighting the potential for electronic and optoelectronic applications (Zhao et al., 2004).
Physical Properties Analysis
The physical properties of 2,5-Dimethylpyrazine derivatives, such as photoluminescence, are influenced by their molecular structures. Compounds with specific substituents display distinct UV-vis absorption and emission spectra, which are crucial for their application in light-emitting devices (Zhao et al., 2004).
Chemical Properties Analysis
The chemical properties, including the reactivity and stability of 2,5-Dimethylpyrazine derivatives, are determined by their molecular configurations and the nature of substituents. The electron-transporting properties of these derivatives, for instance, are significant for their utilization in organic electronics, underscoring the importance of understanding their chemical behaviors (Zhao et al., 2004).
Scientific Research Applications
Pharmaceutical Intermediate and Essence Production : 2,5-DMP serves as an important pharmaceutical intermediate and essence. Genetically engineered Escherichia coli strains have been developed for high-yield production of 2,5-DMP, enhancing its carbon atom economy and making the process more environmentally friendly compared to conventional chemical synthesis methods, which often produce toxic by-products (Yang et al., 2021).
Medical Applications in Reproductive Health : 2,5-DMP has shown potential in inhibiting uterine hypercontractions induced by oxytocic agents in female rats. This suggests its possible use as a countercontraction agent or relaxant to prevent medical accidents such as uterine rupture or fetal pressure death during childbirth (Yamada et al., 1998).
Reproductive Biology Research : Research on 2,5-DMP's impact on mice's reproductive success revealed that exposure to this compound led to delayed puberty in females and reduced breeding and rearing success. This indicates a potential application of 2,5-DMP in studying population control mechanisms in dense populations (Jemioło & Novotny, 1993).
Green Production Methods in Industry : The development of "green" strategies for 2,5-DMP production from glucose using genetically modified Escherichia coli represents a significant advancement. This approach is aimed at promoting environmentally friendly and efficient industrial production (Xu et al., 2020).
Food Industry Applications : 2,5-DMP, being a key aroma compound in heated foods, has its formation in food products such as bread and cookies enhanced by adding protein hydrolysates. This application in flavor enhancement demonstrates its importance in the food industry (Scalone et al., 2020).
Chemical and Spectroscopic Analysis : Studies on 2,5-DMP include vibrational spectroscopy and internal rotation analysis, contributing to the fundamental understanding of its molecular structure and behavior (Arenas et al., 1987).
Solid-State Fermentation : Bacillus subtilis has been used in solid-state fermentation on soybeans to produce 2,5-DMP, demonstrating a method for producing high-value aroma compounds (Besson et al., 1997).
Safety And Hazards
2,5-Dimethylpyrazine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
properties
IUPAC Name |
2,5-dimethylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-5-3-8-6(2)4-7-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZUOKDVTBMCMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047652 | |
Record name | 2,5-Dimethylpyrazine | |
Source | EPA DSSTox | |
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Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a pleasant odor; mp = 15 deg C; [Alfa Aesar MSDS], Liquid, colourless to slightly yellow liquid with an earthy, potato-like odour | |
Record name | 2,5-Dimethylpyrazine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17012 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 2,5-Dimethylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035289 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 2,5-Dimethylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/841/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
154.00 to 156.00 °C. @ 760.00 mm Hg | |
Record name | 2,5-Dimethylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035289 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
soluble in water, organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | 2,5-Dimethylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/841/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.982-1.000 | |
Record name | 2,5-Dimethylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/841/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
1.5 [mmHg] | |
Record name | 2,5-Dimethylpyrazine | |
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Product Name |
2,5-Dimethylpyrazine | |
CAS RN |
123-32-0 | |
Record name | 2,5-Dimethylpyrazine | |
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Record name | 2,5-Dimethylpyrazine | |
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Record name | 2,5-DIMETHYLPYRAZINE | |
Source | DTP/NCI | |
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Record name | Pyrazine, 2,5-dimethyl- | |
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Record name | 2,5-Dimethylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dimethylpyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.200 | |
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Record name | 2,5-DIMETHYLPYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V99Y0MUY1Q | |
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Record name | 2,5-Dimethylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035289 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
15 °C | |
Record name | 2,5-Dimethylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035289 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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